molecular formula C17H22N6O B6687251 [6-(cyclopropylmethylamino)pyridin-3-yl]-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone

[6-(cyclopropylmethylamino)pyridin-3-yl]-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone

Cat. No.: B6687251
M. Wt: 326.4 g/mol
InChI Key: KNYSTYNGLYVILR-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[6-(cyclopropylmethylamino)pyridin-3-yl]-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with a cyclopropylmethylamino group and a pyrrolidine ring linked to a triazole moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(cyclopropylmethylamino)pyridin-3-yl]-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone typically involves multiple steps, starting with the preparation of the pyridine and pyrrolidine intermediates. The key steps include:

    Formation of the Pyridine Intermediate: The pyridine ring is synthesized through a series of reactions, including nitration, reduction, and amination.

    Cyclopropylmethylation: The pyridine intermediate is then reacted with cyclopropylmethylamine under controlled conditions to introduce the cyclopropylmethylamino group.

    Formation of the Pyrrolidine Intermediate: The pyrrolidine ring is synthesized separately, often starting from a suitable precursor such as proline.

    Triazole Formation: The pyrrolidine intermediate is then reacted with an azide compound to form the triazole ring through a cycloaddition reaction.

    Coupling Reaction: Finally, the pyridine and pyrrolidine intermediates are coupled together using a suitable coupling reagent, such as a carbodiimide, to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

[6-(cyclopropylmethylamino)pyridin-3-yl]-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, [6-(cyclopropylmethylamino)pyridin-3-yl]-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to form stable complexes with these macromolecules makes it a valuable tool for studying biochemical processes and developing new therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer, infectious diseases, and neurological disorders.

Industry

In industry, this compound is used in the development of new materials and chemical processes. Its unique structural properties make it a valuable component in the design of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of [6-(cyclopropylmethylamino)pyridin-3-yl]-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes, receptors, and ion channels. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, leading to modulation of their activity and subsequent biological effects. The specific pathways involved depend on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    [6-(cyclopropylmethylamino)pyridin-3-yl]-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone: shares structural similarities with other pyridine and pyrrolidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropylmethylamino group and the triazole ring enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

[6-(cyclopropylmethylamino)pyridin-3-yl]-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O/c24-17(14-5-6-16(19-11-14)18-10-13-3-4-13)23-8-1-2-15(23)12-22-9-7-20-21-22/h5-7,9,11,13,15H,1-4,8,10,12H2,(H,18,19)/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYSTYNGLYVILR-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CN=C(C=C2)NCC3CC3)CN4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)C2=CN=C(C=C2)NCC3CC3)CN4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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